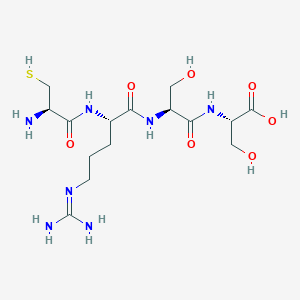
H-Cys-Arg-Ser-Ser-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Cys-Arg-Ser-Ser-OH is a tetrapeptide consisting of the amino acids cysteine, arginine, serine, and serine. Peptides like this one are of significant interest in various fields of science due to their potential biological activities and applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Arg-Ser-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using reagents like HCTU (2-(6-chloro-1-H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) and N,N-diisopropylethylamine (DIPEA).
Deprotection: The protecting groups on the amino acids are removed using reagents like piperidine.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Cys-Arg-Ser-Ser-OH: can undergo various chemical reactions, including:
Substitution: The serine residues can participate in nucleophilic substitution reactions, particularly at their hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
Scientific Research Applications
H-Cys-Arg-Ser-Ser-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its ability to modulate biological processes.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of H-Cys-Arg-Ser-Ser-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The cysteine residue can form disulfide bonds, influencing the structure and function of proteins. The arginine and serine residues can participate in hydrogen bonding and electrostatic interactions, affecting the peptide’s binding affinity and specificity .
Comparison with Similar Compounds
H-Cys-Arg-Ser-Ser-OH: can be compared to other peptides with similar sequences:
H-Cys-Arg-Ser-OH: Lacks one serine residue, potentially altering its biological activity and stability.
H-Cys-Arg-Ser-Ser-Ser-OH: Contains an additional serine residue, which may enhance its solubility and interaction with other molecules.
The uniqueness of This compound lies in its specific sequence, which confers distinct chemical and biological properties .
Properties
CAS No. |
478167-41-8 |
|---|---|
Molecular Formula |
C15H29N7O7S |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C15H29N7O7S/c16-7(6-30)11(25)20-8(2-1-3-19-15(17)18)12(26)21-9(4-23)13(27)22-10(5-24)14(28)29/h7-10,23-24,30H,1-6,16H2,(H,20,25)(H,21,26)(H,22,27)(H,28,29)(H4,17,18,19)/t7-,8-,9-,10-/m0/s1 |
InChI Key |
DXTWHDZMGGBNSD-XKNYDFJKSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CS)N)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CS)N)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)
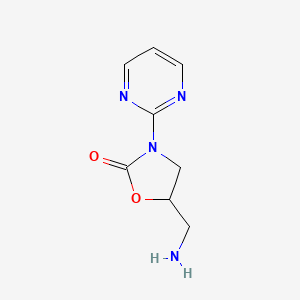
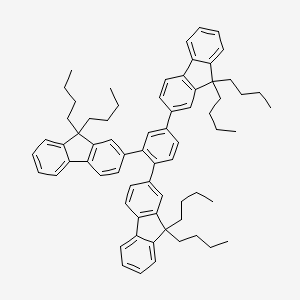

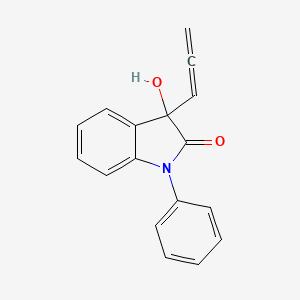
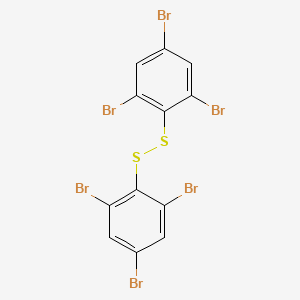
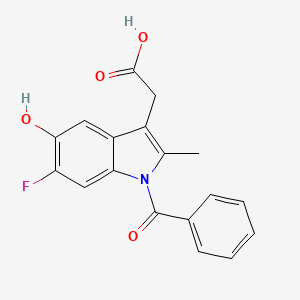
![4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one](/img/structure/B14230924.png)
![1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene](/img/structure/B14230934.png)
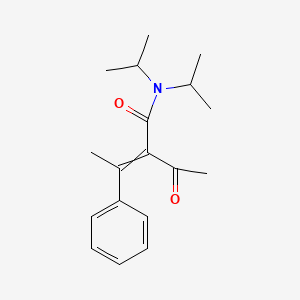
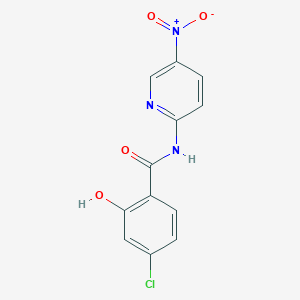
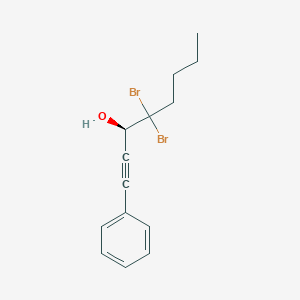
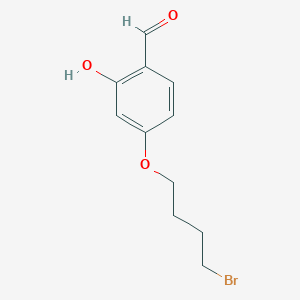
![4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal](/img/structure/B14230959.png)
